

# Unna-Pappenheim Staining Protocol for Differential Visualization of DNA and RNA

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## Compound of Interest

Compound Name: Ethyl green

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## Application Notes

The Unna-Pappenheim stain, also known as the **Methyl Green**-Pyronin stain, is a classic histological technique used for the differential staining of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) in tissue sections and cytological preparations.<sup>[1]</sup> This method is particularly valuable for identifying and visualizing plasma cells, which have a high RNA content in their cytoplasm, as well as Nissl substance in neurons.<sup>[1][2]</sup> The protocol employs two basic dyes, **Methyl Green** and Pyronin Y, which selectively bind to DNA and RNA, respectively, based on the degree of polymerization of these nucleic acids at a mildly acidic pH.<sup>[1][3]</sup>

The underlying principle of the Unna-Pappenheim stain relies on the differential affinity of the two dyes for DNA and RNA. **Methyl Green** specifically intercalates into the major groove of the highly polymerized DNA double helix, resulting in a distinct blue-green to green staining of the nucleus.<sup>[2][4]</sup> In contrast, the smaller Pyronin Y molecule binds to the less polymerized RNA, staining it red to pink.<sup>[4][5]</sup> This makes it an excellent tool for distinguishing between the nuclear and cytoplasmic distribution of nucleic acids and for highlighting cells with high protein synthesis activity, such as plasma cells and lymphocytes.

Proper tissue fixation is crucial for successful Unna-Pappenheim staining. Formalin-fixed, paraffin-embedded tissues are commonly used; however, fixatives containing mercuric chloride should be avoided as they can cause depolymerization of DNA, leading to non-specific staining with pyronin.<sup>[2]</sup> The pH of the staining solution is also a critical factor, typically maintained around 4.8, to ensure the selective binding of the dyes.<sup>[3]</sup> Variations in staining times can be

adjusted to intensify either the **Methyl Green** or Pyronin staining as needed.[4] For specificity, control slides treated with RNase or DNase can be used to confirm the selective staining of RNA and DNA.

## Quantitative Data Summary

Parameter	Value	Notes
Fixation	10% Neutral Buffered Formalin	Avoid mercuric chloride and highly acidic fixatives.[2][3]
Tissue Section Thickness	5 µm	Standard thickness for paraffin-embedded tissues.[4]
Methyl Green Concentration	0.012% (in some commercial preps)	Often prepared as a 2% aqueous stock solution which is then purified.[2][6]
Pyronin Y Concentration	0.01% (in some commercial preps)	
pH of Staining Solution	4.2 - 4.8	Critical for differential staining.[3][5]
Staining Time	2 - 7 minutes	Shorter times favor Methyl Green; longer times favor Pyronin.[4]
Differentiation	Distilled water or Acetone	Rapid dehydration is key to prevent dye leaching.[2]
Dehydration	Acetone or Graded Alcohols	Acetone is often recommended for rapid dehydration.[2]
Clearing	Xylene	
Mounting	Resinous mounting medium	

## Experimental Protocol

This protocol is a generalized procedure for Unna-Pappenheim staining on formalin-fixed, paraffin-embedded tissue sections.

#### Reagents and Solutions:

- **Methyl Green** Staining Solution:
  - **Methyl Green** (C.I. 42590)
  - It is highly recommended to use a chloroform-extracted **Methyl Green** to remove any contaminating Crystal Violet, which can interfere with specific DNA staining.[\[2\]](#)
- Pyronin Y Staining Solution:
  - Pyronin Y (C.I. 45005)
- Acetate Buffer (pH 4.8)
- Distilled Water
- Acetone or Graded Alcohols (for dehydration)
- Xylene (for clearing)
- Resinous Mounting Medium

#### Procedure:

- Deparaffinization and Hydration:
  - Deparaffinize tissue sections in two changes of xylene, 5 minutes each.
  - Hydrate through descending grades of alcohol (100%, 95%, 70%), 3 minutes each.
  - Rinse well in running tap water, followed by a rinse in distilled water.
- Staining:

- Place slides in the Unna-Pappenheim (**Methyl Green**-Pyronin) staining solution for 2 to 7 minutes at room temperature.[4] Staining time may need to be optimized depending on the tissue and desired intensity.
- Rinsing and Differentiation:
  - Briefly rinse the slides in two changes of distilled water, 1 to 2 dips each.[4]
  - Blot the sections gently to remove excess water.
- Dehydration:
  - Rapidly dehydrate the sections through 3 changes of fresh acetone or absolute alcohol.[2] This step is critical and should be performed quickly to prevent the leaching of Pyronin.
- Clearing:
  - Clear the slides in two changes of xylene, 3 minutes each.
- Mounting:
  - Mount the coverslip with a resinous mounting medium.

#### Expected Results:

- DNA (in nuclei): Blue-green to green[4]
- RNA (in nucleoli and cytoplasm of plasma cells): Pink to red[4]
- Mast cell granules: Pink[4]
- Background: Generally pale pink or colorless

## Visualizations



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Caption: Experimental workflow for Unna-Pappenheim staining.

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